molecular formula C25H47NO9 B1368845 2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid

2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid

Cat. No. B1368845
M. Wt: 505.6 g/mol
InChI Key: CTXQVLLVFBNZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid is a natural product found in Alternaria alternata with data available.

Scientific Research Applications

Chemical Structure and Reactions

  • Cyclocondensation Reactions : The compound [(1-Amino-6-hydroxy-2(1H)-pyrimidinylidene)hydrazone]butanedioic acid dimethyl esters, formed from specific pyrimidinones and dimethyl acetylenedicarboxylate, undergoes rearrangement to 1-amino-2,6-dihydro-2,6-dioxo-1H-pyrimido-[1,2-b]-[1,2,4]triazine-3-acetic acid methyl esters. This process demonstrates the chemical reactivity and potential for complex formation of similar butanedioic acid derivatives (Bitha, Hlavka, & Lin, 1988).

Synthesis and Enantioselectivity

  • Enantioselective Synthesis : Research shows the stereoselective alkylation of enolates of acyloxazolidinones with methyl bromoacetate followed by oxidation and rearrangement leading to the synthesis of (S)-2-(Aminomethyl)butanedioic acid. This process is significant in understanding the enantioselective synthesis of butanedioic acid derivatives (Arvanitis, Motevalli, & Wyatt, 1996).

Conformational Studies

  • Conformational Analysis : Studies of 2-carboxy-1,4-butanedioic acid and its ionized forms in dimethyl sulfoxide (DMSO) shed light on the conformational equilibria and intramolecular hydrogen bonding of butanedioic acid derivatives. Such understanding is crucial for the design of molecules with specific geometric and electronic properties (Nair & Roberts, 2003).

Metabolic and Biological Applications

  • Biological Buffer Components : TRIS (2-Amino-2-(hydroxymethyl)-1,3-propanediol) and EDTA are used as DNA stabilizers in irradiation studies, suggesting that similar butanedioic acid derivatives could have applications as buffer components or stabilizers in biological research (Ribar et al., 2018).

properties

Molecular Formula

C25H47NO9

Molecular Weight

505.6 g/mol

IUPAC Name

2-[2-(17-amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid

InChI

InChI=1S/C25H47NO9/c1-4-17(3)24(32)21(35-23(31)13-18(25(33)34)12-22(29)30)11-16(2)9-7-5-6-8-10-19(27)14-20(28)15-26/h16-21,24,27-28,32H,4-15,26H2,1-3H3,(H,29,30)(H,33,34)

InChI Key

CTXQVLLVFBNZKL-UHFFFAOYSA-N

SMILES

CCC(C)C(C(CC(C)CCCCCCC(CC(CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O

Canonical SMILES

CCC(C)C(C(CC(C)CCCCCCC(CC(CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid
Reactant of Route 2
2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid
Reactant of Route 3
2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid
Reactant of Route 4
2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid
Reactant of Route 5
2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid
Reactant of Route 6
2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid

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